![molecular formula C15H8N4O5S B2937693 N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide CAS No. 851095-36-8](/img/structure/B2937693.png)

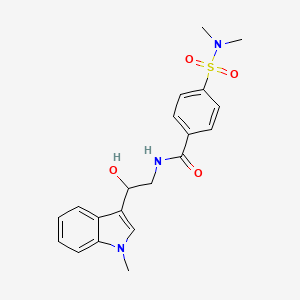

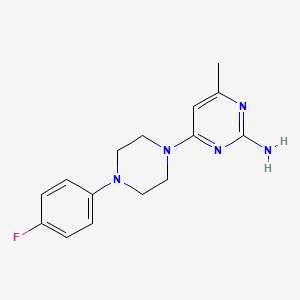

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide” is a compound that contains an oxadiazole ring, which is a heterocyclic five-membered ring that possesses two carbons, one oxygen atom, two nitrogen atoms, and two double bonds . Oxadiazole derivatives are known for their broad range of chemical and biological properties .

Synthesis Analysis

The synthesis of similar compounds, such as 5-furan-2-yl[1,3,4]oxadiazole-2-thiol, involves the ring closure reaction of furan-2-carboxylic acid hydrazide with carbon disulfide . A series of Mannich bases of 5-furan-2-yl[1,3,4]oxadiazole-2-thiol were then synthesized by the reaction of the initial compound with suitably substituted amines and formaldehyde in ethanol . Another synthesis method involves the reaction of urea and thiourea with furfural to yield bisimines .科学的研究の応用

Synthesis and Chemical Reactivity

Compounds containing furan, oxadiazole, and nitrobenzothiophene moieties have been extensively studied for their unique reactivity and potential in synthesizing novel heterocyclic compounds. For instance, Aleksandrov and El’chaninov (2017) described the synthesis of 2-(furan-2-yl)benzo[e][1,3]benzothiazole through a sequence involving coupling, thioamide formation, and oxidative cyclization processes. This synthesis pathway highlights the chemical versatility of furan-containing compounds in creating complex heterocyclic structures (А. Aleksandrov & М. М. El’chaninov, 2017).

Biological and Pharmacological Activities

Oxadiazole derivatives, including those with furan moieties, have shown a wide array of biological activities. Siwach and Verma (2020) reviewed the therapeutic potential of oxadiazole or furadiazole containing compounds, underscoring their antibacterial, antitumor, antiviral, and antioxidant properties. This broad range of activities suggests the applicability of these compounds in developing new therapeutic agents (Ankit Siwach & P. Verma, 2020).

Energetic Materials and Explosives

The incorporation of oxadiazole rings into energetic materials has been explored due to their potential in improving stability and performance. Tang et al. (2015) investigated energetic compounds consisting of 1,2,5- and 1,3,4-oxadiazole rings, demonstrating that these materials have good thermal stabilities and detonation performance comparable to RDX, a common explosive. This research indicates the potential of oxadiazole derivatives in the development of less sensitive, high-performance energetic materials (Yongxing Tang et al., 2015).

Antimicrobial Applications

Derivatives of oxadiazoles, especially those substituted with furan and nitro groups, have been evaluated for their antimicrobial properties. Jafari et al. (2017) synthesized and assessed the antibacterial and antifungal activities of 2,5-disubstituted 1,3,4-oxadiazole derivatives, finding that certain compounds exhibited remarkable activity against Staphylococcus aureus and Escherichia coli. These findings highlight the potential use of such derivatives in creating new antimicrobial agents (E. Jafari et al., 2017).

Vasodilator Action and Nitric Oxide Generation

Furoxans, closely related to furan-oxadiazole compounds, have been studied for their vasodilator actions mediated through nitric oxide (NO) generation. Feelisch, Schönafinger, and Noack (1992) investigated the mechanism behind the vasodilator action of furoxans, showing that these compounds act as prodrugs to increase cyclic GMP levels via NO formation. This study points to the potential medical applications of furoxan derivatives in treating cardiovascular conditions (M. Feelisch et al., 1992).

作用機序

Target of Action

The primary target of N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide is the protein aldose reductase . Aldose reductase is an enzyme involved in the polyol pathway, a two-step process that converts glucose to fructose. This pathway is activated when glucose levels are high, particularly in conditions like diabetes.

Biochemical Pathways

The compound’s action on aldose reductase affects the polyol pathway . By inhibiting aldose reductase, the compound may prevent the accumulation of sorbitol and fructose, which can cause cellular damage when present in high concentrations. This is particularly relevant in the context of diabetic complications, where persistent hyperglycemia leads to increased activity of the polyol pathway.

Result of Action

The molecular and cellular effects of the compound’s action would likely be related to its inhibition of aldose reductase and the subsequent impact on the polyol pathway . By preventing the accumulation of sorbitol and fructose, the compound could potentially mitigate cellular damage associated with these substances.

特性

IUPAC Name |

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8N4O5S/c20-13(16-15-18-17-14(24-15)10-2-1-5-23-10)12-7-8-6-9(19(21)22)3-4-11(8)25-12/h1-7H,(H,16,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXAYGWRQTKXOJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NN=C(O2)NC(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 4-(((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)methyl)benzoate](/img/structure/B2937611.png)

![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2937618.png)

![4-ethoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2937625.png)

![(E)-4-acetyl-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2937626.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2937630.png)